tert-Butyl 5-(trifluoromethyl)pyrazole-1-carboxylate
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Overview
Description
“tert-Butyl 5-(trifluoromethyl)pyrazole-1-carboxylate” is a chemical compound with the CAS Number: 2173100-49-5. It has a molecular weight of 236.19 . The IUPAC name for this compound is tert-butyl 5-(trifluoromethyl)-1H-pyrazole-1-carboxylate .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “tert-Butyl 5-(trifluoromethyl)pyrazole-1-carboxylate”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A recent research describes a unique fragment combination mode [NC] + [CC] + [N] that produces multi-substituted Pyrazoles .Molecular Structure Analysis
The molecular structure of “tert-Butyl 5-(trifluoromethyl)pyrazole-1-carboxylate” can be represented by the InChI Code: 1S/C9H11F3N2O2/c1-8(2,3)16-7(15)14-6(4-5-13-14)9(10,11)12/h4-5H,1-3H3 .Chemical Reactions Analysis
Pyrazoles, including “tert-Butyl 5-(trifluoromethyl)pyrazole-1-carboxylate”, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
The compound “tert-Butyl 5-(trifluoromethyl)pyrazole-1-carboxylate” has a molecular weight of 236.19 . It is recommended to be stored in a refrigerated environment . .Scientific Research Applications
Organic Synthesis
The compound is used in organic synthesis due to its unique structure and properties . It has a molecular weight of 236.19 and its IUPAC name is tert-butyl 5-(trifluoromethyl)-1H-pyrazole-1-carboxylate .
Pharmacological Research
Trifluoromethyl group-containing compounds, like BS-35484, are found in many FDA-approved drugs . They exhibit numerous pharmacological activities, making them valuable in drug discovery and development .
Cannabinoid Receptor Ligands
Some research suggests that fluorine-containing compounds, such as BS-35484, could be used in the development of cannabinoid receptor ligands . These ligands could potentially have improved clinical utility .
Eco-Friendly Synthesis
The synthesis of pyrazole derivatives, like BS-35484, can be carried out using eco-friendly methods . This is beneficial for reducing the environmental impact of chemical synthesis .
Inhibitor Research
Compounds similar to BS-35484 have been used as inhibitors in pharmaceutical research . For example, Dutasteride, a finasteride analogue, has a similar structure to BS-35484 and is used as an inhibitor of 5α-reductase .
Safety And Hazards
Future Directions
Pyrazoles, including “tert-Butyl 5-(trifluoromethyl)pyrazole-1-carboxylate”, have garnered substantial interest from researchers due to their diverse biological activities and their use as scaffolds in the synthesis of bioactive chemicals . The future directions in the field of pyrazole derivatives involve advancing the methodologies and applications of these compounds .
properties
IUPAC Name |
tert-butyl 5-(trifluoromethyl)pyrazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-8(2,3)16-7(15)14-6(4-5-13-14)9(10,11)12/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVMEEXNKLKLFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-(trifluoromethyl)pyrazole-1-carboxylate |
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